3-iodo-1H-indole
Overview
Description
“3-iodo-1H-indole” is a chemical compound with the molecular formula C8H6IN . It is an indole derivative, which are biologically important chemicals present in microorganisms, plants, and animals . Indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation .
Synthesis Analysis
The synthesis of indole derivatives like “3-iodo-1H-indole” often involves processes such as Sonogashira coupling and electrophilic cyclization reactions . These compounds can be key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The molecular structure of “3-iodo-1H-indole” is characterized by a heteroaromatic ring system of high electroreactivity . The compound’s functional residues determine to a great extent the reactivity, potency, and efficiency of radical scavenging activity .
Chemical Reactions Analysis
Indole derivatives like “3-iodo-1H-indole” are known to undergo various chemical reactions. For instance, their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions . These reactions are often exploited in the synthesis of many biologically active compounds .
Physical And Chemical Properties Analysis
“3-iodo-1H-indole” has a molecular weight of 243.04 g/mol . Its exact mass and monoisotopic mass are 242.95450 g/mol . The compound has a topological polar surface area of 15.8 Ų .
Scientific Research Applications
1. Glucose Electrooxidation
- Application Summary : 3-iodo-1H-indole derivatives have been used as anode catalysts for direct glucose fuel cells .
- Methods of Application : The derivatives were prepared by Sonogashira coupling and electrophilic cyclization reactions. Their electrocatalytic behavior was observed using cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronoamperometry (CA) .
- Results : The specific activity for glucose electrooxidation of one derivative was determined as 3.26 mA/cm². It exhibited long-term stability toward glucose electrooxidation .
2. Multicomponent Reactions
- Application Summary : Indoles, including 3-iodo-1H-indole, are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific reaction, but they often involve combining the indole with other reactants under specific conditions to facilitate the reaction .
- Results : The use of indoles in these reactions has led to the synthesis of a wide variety of heterocyclic compounds .
3. Cancer Treatment
- Application Summary : Indole derivatives, including 3-iodo-1H-indole, have shown potential for the treatment of cancer cells .
- Methods of Application : The specific methods of application would depend on the specific derivative and the type of cancer being treated. In general, these compounds would be administered in a manner that allows them to reach the cancer cells and exert their effects .
- Results : While specific results can vary, some indole derivatives have shown promising results in preclinical studies .
4. Anti-inflammatory and Analgesic Activities
- Application Summary : Certain indole derivatives have shown anti-inflammatory and analgesic activities .
- Methods of Application : These compounds would typically be administered in a manner that allows them to reach the site of inflammation or pain .
- Results : Specific results can vary, but some compounds have shown promising results in preclinical studies .
5. Synthesis of Electronically Tunable Indole-Based Push Pull Chromophores
- Application Summary : 3-iodo-1H-indole has been used as a building block for the synthesis of electronically tunable indole-based push-pull chromophores .
- Methods of Application : The synthesis involved the Sonogashira cross-coupling strategy of 3-iodo-1-methyl-1H-indole and a variety of alkynes .
- Results : Depending on the side groups’ size and donor/acceptor characteristics, N-methyl indole-containing compounds exhibited λ max values ranging between 378 and 658 nm .
6. Anode Catalyst for Direct Glucose Fuel Cells
- Application Summary : 3-iodo-1H-indole derivatives have been used as anode catalysts for direct glucose fuel cells .
- Methods of Application : The derivatives were prepared by Sonogashira coupling and electrophilic cyclization reactions. Their electrocatalytic behavior was observed using cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronoamperometry (CA) .
- Results : The specific activity for glucose electrooxidation of one derivative was determined as 3.26 mA/cm². It exhibited long-term stability toward glucose electrooxidation .
7. Antiviral Activities
- Application Summary : Indole derivatives, including 3-iodo-1H-indole, have shown potential antiviral activities .
- Methods of Application : The specific methods of application would depend on the specific derivative and the type of virus being targeted. In general, these compounds would be administered in a manner that allows them to reach the virus and exert their effects .
- Results : While specific results can vary, some indole derivatives have shown promising results in preclinical studies .
8. Antioxidant Activities
- Application Summary : Certain indole derivatives have shown antioxidant activities .
- Methods of Application : These compounds would typically be administered in a manner that allows them to reach the site of oxidative stress .
- Results : Specific results can vary, but some compounds have shown promising results in preclinical studies .
Safety And Hazards
When handling “3-iodo-1H-indole”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .
Future Directions
The future directions for “3-iodo-1H-indole” could involve further exploration of its synthesis methods and potential applications. For instance, it could be used as an anode catalyst for direct glucose fuel cells . Additionally, its antioxidant properties could be further studied for potential therapeutic applications .
properties
IUPAC Name |
3-iodo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVDXLYJTMHMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458781 | |
Record name | 3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1H-indole | |
CAS RN |
26340-47-6 | |
Record name | 3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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